molecular formula C17H16N2O4 B2933939 (E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide CAS No. 1331572-04-3

(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide

Cat. No.: B2933939
CAS No.: 1331572-04-3
M. Wt: 312.325
InChI Key: ZZRBOTSFSLCMEP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic acrylamide derivative designed for pharmaceutical and chemical biology research. This compound features a furan ring and a tetrahydrobenzo[f][1,4]oxazepinone moiety, a structural motif found in molecules with various biological activities. Acrylamide-based compounds have been investigated as modulators of ligand-gated ion channels, such as the α7 nicotinic acetylcholine receptor (α7 nAChR) and the GABAA receptor . Similar structures have shown potential as positive allosteric modulators (PAMs), which can enhance receptor function without directly activating it, representing a promising therapeutic strategy . Furthermore, acrylamide derivatives have also been explored as inhibitors of tubulin polymerization for cancer research, indicating the versatility of this chemical class in drug discovery . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific applications, mechanism of action, and research value of this chemical.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19-8-10-23-15-6-4-12(11-14(15)17(19)21)18-16(20)7-5-13-3-2-9-22-13/h2-7,9,11H,8,10H2,1H3,(H,18,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRBOTSFSLCMEP-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₃

Anticancer Activity

Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and inhibition of cell proliferation in various cancer cell lines.
  • Case Studies :
    • A study reported that similar compounds showed IC₅₀ values ranging from 21.3 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549, suggesting promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
    • Another research highlighted that compounds with structural similarities exhibited significant inhibitory effects on tumor growth in vivo models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • In Vitro Studies :
    • Compounds with furan and oxazepine moieties have demonstrated activity against various bacterial strains. For example, compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
    • The combination of furan and oxazepine rings is hypothesized to enhance the compound's interaction with microbial targets.

Data Table of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀/MIC ValuesReferences
AnticancerMCF-721.3 ± 4.1 µM
A54928.3 ± 5.1 µM
AntimicrobialStaphylococcus aureus0.125–8 µg/mL
Escherichia coli0.125–8 µg/mL

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s key structural motifs include:

  • Benzo[f][1,4]oxazepine core : A seven-membered ring with oxygen and nitrogen atoms.
  • 4-Methyl substitution : Enhances lipophilicity and steric effects.

Comparisons with analogs are summarized in Table 1:

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%) Reference
Target Compound Benzo[f][1,4]oxazepine 4-Methyl, furan-2-yl acrylamide ~352 (estimated) N/A N/A
(E)-N-(5-Ethyl-3,3-dimethyl-4-oxo-oxazepin-8-yl)-3-(furan-2-yl)acrylamide Benzo[b][1,4]oxazepine 5-Ethyl, 3,3-dimethyl 354.4 N/A N/A
Quinazoline-based acrylamides (e.g., cyclopentyl substituent) Quinazoline Cyclopentyl, hydroxy 350–370 194–214 >95
N-[1-(Furan-2-yl)-3-(3-hydroxy-4-methoxyphenylamino)acrylamide (4e) Oxazolone-acrylamide 3-Hydroxy-4-methoxyphenyl ~450 (estimated) 226–228 >95
(Z)-3-(4-Fluorophenyl)-N-propylacrylamide (2512) Styryl-oxazolone 4-Fluorophenyl, propyl ~380 (estimated) N/A N/A

Key Observations :

  • Substituent Effects :
    • Methyl/ethyl groups on oxazepine (e.g., ) increase lipophilicity compared to quinazoline-based analogs .
    • Bulky aryl groups (e.g., 3-hydroxy-4-methoxyphenyl in 4e) elevate melting points (>220°C) due to enhanced intermolecular interactions .
  • Synthesis Yields: Quinazoline derivatives () show moderate yields (65–75%), while oxazolone-based acrylamides () require optimized reflux conditions in ethanol .

Bioactivity and Structural Similarity

Structural Clustering and Target Affinity :

  • Compounds with >70% structural similarity (Tanimoto coefficient) often share bioactivity profiles, as seen with aglaithioduline and SAHA (an HDAC inhibitor) . The furan-2-yl and oxazepine motifs in the target compound may similarly target HDACs or kinases.
  • Minor structural changes (e.g., fluorine substitution in 2512 ) significantly alter binding affinities due to interactions with specific enzyme residues .

Table 2. Bioactivity and Structural Similarity Insights

Compound / Study Structural Feature Bioactivity Correlation Reference
Target Compound Furan-2-yl + oxazepine Hypothesized HDAC/kinase inhibition
Quinazoline-based acrylamides Cyclopentyl/fluorophenyl groups HDAC inhibition (IC₅₀: 0.1–10 µM)
Aglaithioduline vs. SAHA Hydroxamate vs. acrylamide ~70% similarity; comparable HDAC8 inhibition
Chlorophenyl derivative 3312 4-Chlorophenyl Enhanced cytotoxicity (NCI-60 screening)

Key Observations :

  • The target compound’s furan and oxazepine groups may mimic SAHA’s zinc-binding domain, a feature critical for HDAC inhibition .
  • Fluorine or chlorine substituents (e.g., 2512, 3312) improve cell permeability and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.